4-Hydroxy-N1,N3-dimethylisophthalamide

Description

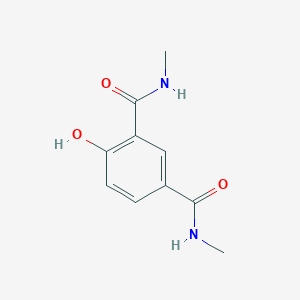

4-Hydroxy-N1,N3-dimethylisophthalamide is an aromatic diamide derivative featuring a hydroxyl group at the 4-position of the benzene ring and methyl substituents on both amide nitrogen atoms. The hydroxyl and methyl groups likely influence its solubility, acidity, and reactivity compared to similar compounds.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-hydroxy-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C10H12N2O3/c1-11-9(14)6-3-4-8(13)7(5-6)10(15)12-2/h3-5,13H,1-2H3,(H,11,14)(H,12,15) |

InChI Key |

ZOOQWANARJRMBJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)O)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N1,N3-dimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with appropriate amines under controlled conditions. One common method includes the use of dimethylamine and a hydroxylating agent to introduce the hydroxy group at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N1,N3-dimethylisophthalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amide groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and alkoxides are used under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Hydroxy-N1,N3-dimethylisophthalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-N1,N3-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

- Core Structure : 3-Chloro-N-phenyl-phthalimide is a cyclic imide, whereas 4-Hydroxy-N1,N3-dimethylisophthalamide is a linear diamide.

- Substituents : The former has a chloro group at position 3 and a phenyl group on the nitrogen, while the latter has a hydroxyl group at position 4 and methyl groups on both amide nitrogens.

Functional Properties :

- Reactivity : The chloro group in 3-chloro-N-phenyl-phthalimide enhances electrophilic substitution reactivity, making it useful in synthesizing polyimides . The hydroxyl group in the target compound may promote hydrogen bonding, increasing solubility in polar solvents.

- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for high-performance polymers like polyimides, while the target compound’s diamide structure could make it a candidate for coordination chemistry or drug design.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) ()

Structural Differences :

- Backbone : Dopamine HCl is a catecholamine with an ethylamine chain, while the target compound is a benzene-based diamide.

- Functional Groups : Dopamine has two hydroxyl groups (3,4-dihydroxy) and a primary amine, whereas the target compound has a single hydroxyl group and two methyl-substituted amides.

Functional Properties :

- Acidity: Dopamine’s catechol hydroxyl groups (pKa ~8.9) are more acidic than the single hydroxyl group in the target compound, which may have a pKa closer to phenolic derivatives (~10) .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate ()

Structural Differences :

- Aromatic System : The target compound uses a benzene ring, while this compound is naphthalene-based.

- Substituents : The disulphonate and hydroxyl groups in the naphthalene derivative contrast with the diamide and hydroxyl groups in the target compound.

Functional Properties :

- Solubility : The disulphonate groups in the naphthalene derivative confer high water solubility, whereas the target compound’s methyl groups may reduce hydrophilicity.

- Applications : The naphthalene derivative is likely used as a dye intermediate or surfactant, while the target compound’s amide structure aligns with biomedical applications .

(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyltetrahydroisoquinoline ()

Structural Differences :

- Backbone: This compound is a tetrahydroisoquinoline alkaloid, while the target is a simple aromatic diamide.

- Functional Groups : Multiple hydroxyl groups and a hydroxymethyl substituent dominate its structure, contrasting with the target’s methylamides.

Functional Properties :

- Bioactivity: The tetrahydroisoquinoline derivative may exhibit neuroactivity due to its structural similarity to natural alkaloids, whereas the target compound’s amide groups could interact with proteins or metal ions .

Key Findings and Limitations

- The evidence lacks direct data on this compound, necessitating extrapolation from structural analogs.

- Further experimental studies are required to validate the hypothesized properties of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.